molecular formula C6H13Cl2N3 B6183478 3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride CAS No. 2624136-30-5

3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride

Cat. No.: B6183478
CAS No.: 2624136-30-5
M. Wt: 198.1
InChI Key:
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Description

3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride is a chemical compound with a pyrrolidine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group and a carbonitrile group attached to the pyrrolidine ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride typically involves the reaction of pyrrolidine derivatives with aminomethyl and carbonitrile groups under specific conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups.

    Substitution: The aminomethyl group can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and carbonitrile groups can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.

Uniqueness

3-(aminomethyl)pyrrolidine-1-carbonitrile dihydrochloride is unique due to the presence of both aminomethyl and carbonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2624136-30-5

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.1

Purity

95

Origin of Product

United States

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